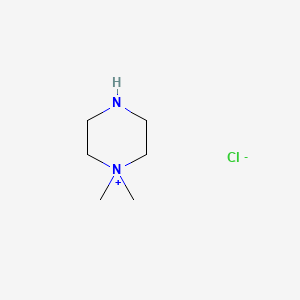

1,1-Dimethylpiperazin-1-ium chloride

Description

Properties

IUPAC Name |

1,1-dimethylpiperazin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N2.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIYDTGQPFKTMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCNCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955528 | |

| Record name | 1,1-Dimethylpiperazin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33950-02-6 | |

| Record name | Piperazinium, 1,1-dimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033950026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylpiperazin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylpiperazin-1-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Tale of Two Quaternary Ammonium Salts: A Comparative Analysis of 1,1-Dimethylpiperazinium Chloride and Mepiquat Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the molecular structures, chemical properties, and applications of 1,1-dimethylpiperazinium chloride and mepiquat chloride (1,1-dimethylpiperidinium chloride). While both are quaternary ammonium salts with structural similarities, the substitution of a carbon atom with a nitrogen atom in the heterocyclic ring profoundly influences their chemical behavior and practical applications. This document will delve into the nuanced differences that distinguish these two molecules, offering insights for researchers in agrochemistry, materials science, and drug development.

Introduction: A Subtle Yet Significant Structural Divergence

At first glance, 1,1-dimethylpiperazinium chloride and mepiquat chloride appear to be closely related compounds. Both possess a six-membered heterocyclic ring system where a nitrogen atom is quaternized with two methyl groups, and a chloride anion balances the positive charge. However, the core of their structural differentiation lies in the composition of this ring. Mepiquat chloride is built upon a piperidine ring, a saturated heterocycle containing five carbon atoms and one nitrogen atom.[1][2] In contrast, 1,1-dimethylpiperazinium chloride features a piperazine ring, which incorporates a second nitrogen atom at the 4-position of the ring.[3][4]

This seemingly minor alteration—the replacement of a methylene group (CH₂) with a secondary amine (NH)—introduces a significant change in the electronic and conformational properties of the molecule, leading to distinct chemical reactivity and a divergent range of applications. This guide will explore these differences in detail, providing a foundational understanding for scientists working with these and similar chemical entities.

Comparative Molecular Structure and Conformation

The fundamental difference between the piperidine ring of mepiquat chloride and the piperazine ring of 1,1-dimethylpiperazinium chloride dictates their three-dimensional structures and chemical character.

Mepiquat Chloride (1,1-Dimethylpiperidinium Chloride): The piperidine ring in mepiquat chloride typically adopts a stable chair conformation to minimize steric strain. The two methyl groups are bonded to the single nitrogen atom, resulting in a quaternary ammonium cation.[5][6]

1,1-Dimethylpiperazinium Chloride: The piperazine ring in 1,1-dimethylpiperazinium chloride also exists predominantly in a chair conformation. The key difference is the presence of the second nitrogen atom. In 1,1-dimethylpiperazinium chloride, one nitrogen is quaternized with two methyl groups, while the other remains a secondary amine. This secondary amine introduces a site for potential protonation or further chemical modification, a feature absent in mepiquat chloride.[3]

Caption: Figure 1: Comparative Molecular Structures of Mepiquat Chloride and 1,1-Dimethylpiperazinium Chloride.

Physicochemical Properties: A Comparative Overview

The structural differences between the two compounds manifest in their physical and chemical properties.

| Property | Mepiquat Chloride (1,1-Dimethylpiperidinium Chloride) | 1,1-Dimethylpiperazinium Chloride | References |

| Molecular Formula | C₇H₁₆ClN | C₆H₁₅ClN₂ | [1][4] |

| Molecular Weight | 149.66 g/mol | 150.65 g/mol | [1][4] |

| Appearance | White to slight yellow crystalline solid | White or off-white crystalline powder | [1][7] |

| Melting Point | 223°C (Decomposition at 285°C) | >300°C (Decomposition) | [1] |

| Solubility | Soluble in water and ethanol; sparingly soluble in acetone and other organic solvents. | Soluble in water. | [8][9] |

| CAS Number | 24307-26-4 | 15569-31-0 | [1][4] |

Table 1: Comparative Physicochemical Properties.

The presence of the second nitrogen atom in 1,1-dimethylpiperazinium chloride can lead to differences in polarity and hydrogen bonding capabilities, which may affect its solubility profile and crystal packing.

Synthesis and Manufacturing Processes

The synthetic routes to these compounds reflect their structural differences.

Synthesis of Mepiquat Chloride

Mepiquat chloride is commercially synthesized through the quaternization of N-methylpiperidine with methyl chloride.[10][11] This reaction is typically carried out in an anhydrous solvent.[12] Alternative methods involve starting from pyridine, which undergoes low-pressure hydrogenation to piperidine, followed by quaternization.[13]

Caption: Figure 2: A simplified schematic for the synthesis of mepiquat chloride.

Synthesis of 1,1-Dimethylpiperazinium Chloride

The synthesis of 1,1-dimethylpiperazinium chloride typically starts from piperazine. A multi-step synthesis can be employed, which may involve protection of one nitrogen atom, methylation of the other, followed by deprotection and subsequent methylation to achieve the desired 1,1-dimethylated product.[3] A more direct approach involves the reaction of piperazine with an excess of a methylating agent under controlled conditions.

Applications: Divergent Paths from a Common Core

The distinct chemical natures of 1,1-dimethylpiperazinium chloride and mepiquat chloride have led to their application in disparate fields.

Mepiquat Chloride: A Staple in Agriculture

Mepiquat chloride is widely known and used as a plant growth regulator, particularly in cotton cultivation.[5][14][15] Its primary mode of action is the inhibition of gibberellic acid biosynthesis, a plant hormone responsible for stem elongation.[15][16][17] This leads to more compact plants with shorter internodes, which can improve fruit retention, boll development, and ultimately, crop yield.[16][18][19] It is also used to a lesser extent on other crops like garlic, leeks, and onions to suppress sprouting.[5]

Experimental Protocol: Application of Mepiquat Chloride in Cotton

-

Timing: The first application is often recommended at the third to fifth true leaf stage.[16]

-

Dosage: Application rates are typically low, around 0.044 lb/acre per application, with a seasonal limit.[14]

-

Method: It is applied as a foliar spray using aerial or ground boom equipment.[14]

-

Monitoring: Subsequent applications are based on plant growth rates and environmental conditions.[16]

1,1-Dimethylpiperazinium Chloride: A Versatile Building Block and Research Chemical

In contrast to the well-defined agricultural role of mepiquat chloride, 1,1-dimethylpiperazinium chloride is primarily utilized as a versatile chemical intermediate and research tool.[4] Its applications include:

-

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.[4]

-

Phase Transfer Catalysis: Like other quaternary ammonium salts, it can act as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[7]

-

Ionic Liquids: The piperazinium scaffold is a component in the design of certain ionic liquids.

-

Biological Research: The piperazine moiety is a common pharmacophore in many drug molecules, and its derivatives are studied for various biological activities.

Safety and Toxicology

Mepiquat Chloride: Mepiquat chloride generally exhibits low acute toxicity.[5][14] It is not considered carcinogenic to humans.[14] Due to its specific agricultural use, exposure to the general public is low.[14]

1,1-Dimethylpiperazinium Chloride: As a research chemical, detailed toxicological data for 1,1-dimethylpiperazinium chloride is less publicly available and it should be handled with the standard precautions for laboratory chemicals.

Conclusion: Structure Dictates Function

The comparative analysis of 1,1-dimethylpiperazinium chloride and mepiquat chloride underscores a fundamental principle in chemistry: minor structural modifications can lead to significant changes in chemical properties and applications. The presence of a second nitrogen atom in the piperazine ring of 1,1-dimethylpiperazinium chloride fundamentally alters its character compared to the piperidine-based mepiquat chloride. While mepiquat chloride has found a robust and economically important niche as a plant growth regulator, 1,1-dimethylpiperazinium chloride's utility lies in its versatility as a synthetic intermediate and research chemical. This guide provides a foundational understanding for researchers to appreciate these differences and to inform the selection and application of these and similar quaternary ammonium compounds in their respective fields.

References

- Fact Sheet for Mepiqu

- The Role of Plant Growth Regulators (PGR) in Cotton - TIMAC AGRO USA. (URL: )

- Wholesale POMAIS Plant Growth Mepiquat Chloride 25% SL factory and suppliers. (URL: )

- Synthesis of high-purity mepiquat chloride serving as plant growth regulator with one-step method - P

- Mepiqu

-

Mepiquat Chloride | C7H16N.Cl | CID 62781 - PubChem. (URL: [Link])

- US5705648A - Mepiquat chloride - Google P

- The use method and the application scope of Mepiqu

-

Foliar application of mepiquat chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One. (URL: [Link])

- CN1022486C - Synthesis method of plant growth regulator N, N-dimethylpiperidinium chloride - Google P

- Mepiqu

- Mepiquat chloride Five Chongqing Chemdad Co. ,Ltd. (URL: )

-

Mepiquat Chloride Applications across Two Nitrogen Rates in a Conservation Tillage Cotton System. (URL: [Link])

- Mepiquat chloride (Ref: BAS 083W) - AERU. (URL: )

- CN102584681A - Synthesis of high-purity mepiquat chloride serving as plant growth regulator with one-step method - Google P

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. (URL: [Link])

-

Mepiquat chloride from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. (URL: [Link])

-

Structural formula of 1,1-dimethylpiperidine chloride. - ResearchGate. (URL: [Link])

- Plant Growth Retarder- Mepiqu

-

mepiquat chloride data sheet. (URL: [Link])

-

1,1-Dimethyl-3,5-dimethylenepiperidinium chloride | C9H16ClN | CID 3016839 - PubChem. (URL: [Link])

-

Determination of Mepiquat Chloride Residues in Cotton and Soil by Liquid Chromatography/Mass Spectrometry | Journal of AOAC INTERNATIONAL | Oxford Academic. (URL: [Link])

-

Mepiquat Chloride MRID: 49586601 Title: Validation of Analytical Method No. 477/0 - EPA. (URL: [Link])

-

effect of mepiquat chloride on growth and yield of chickpea - Semantic Scholar. (URL: [Link])

-

Activity (%) graphs of mepiquat chloride (1,1-dimethylpiper- idinium... - ResearchGate. (URL: [Link])

-

mepiquat chloride | CAS#:24307-26-4 | Chemsrc. (URL: [Link])

-

Modification of Cotton Water Relations and Growth with Mepiquat Chloride 1 - Scilit. (URL: [Link])

-

1,1-dimethylpiperidinium iodide - SpectraBase. (URL: [Link])

- RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google P

Sources

- 1. Mepiquat chloride 98%TC [agro-platform.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. is.muni.cz [is.muni.cz]

- 4. 1,1-Dimethylpiperazin-1-ium chloride | CymitQuimica [cymitquimica.com]

- 5. Mepiquat Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Wholesale POMAIS Plant Growth Mepiquat Chloride 25% SL factory and suppliers | POMAIS [bigpesticides.com]

- 9. Plant Growth Retarder- Mepiquat chloride PIX - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 10. Mepiquat chloride (Ref: BAS 083W) [sitem.herts.ac.uk]

- 11. Mepiquat chloride synthesis - chemicalbook [chemicalbook.com]

- 12. US5705648A - Mepiquat chloride - Google Patents [patents.google.com]

- 13. CN1022486C - Synthesis method of plant growth regulator N, N-dimethylpiperidinium chloride - Google Patents [patents.google.com]

- 14. www3.epa.gov [www3.epa.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. The Role of Plant Growth Regulators (PGR) in Cotton [us.timacagro.com]

- 17. Mepiquat chloride from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 18. The use method and the application scope of Mepiquat Chloride PIX - Knowledge [plantgrowthhormones.com]

- 19. Foliar application of mepiquat chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Solubility of 1,1-dimethylpiperazin-1-ium chloride in Water and Organic Solvents

Introduction

1,1-dimethylpiperazin-1-ium chloride is a quaternary ammonium salt that is of growing interest to researchers, scientists, and drug development professionals. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] The solubility of this compound is a critical physicochemical property that governs its utility in various applications, from synthetic organic chemistry to formulation development. Understanding its behavior in different solvent systems is paramount for its effective use.

This technical guide provides a comprehensive overview of the solubility of 1,1-dimethylpiperazin-1-ium chloride. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide synthesizes information from related compounds and established principles of physical chemistry to provide a robust qualitative solubility profile. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data in their own laboratories.

Physicochemical Properties of 1,1-dimethylpiperazin-1-ium chloride

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 1,1-dimethylpiperazin-1-ium chloride is an ionic compound composed of the 1,1-dimethylpiperazin-1-ium cation and a chloride anion.

-

Molecular Formula: C6H15ClN2

-

Molecular Weight: 150.65 g/mol

-

Structure:

-

Cation: The 1,1-dimethylpiperazin-1-ium cation features a piperazine ring with two methyl groups attached to one of the nitrogen atoms, resulting in a permanent positive charge on that nitrogen. The piperazine ring itself is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3]

-

Anion: The chloride anion (Cl-) is a small, highly electronegative ion.

-

The presence of a permanent positive charge on the cation and the ionic nature of the chloride anion are the dominant factors influencing the solubility of this compound. As a quaternary ammonium salt, it is expected to exhibit solubility characteristics typical of this class of compounds.[4]

Solubility Profile of 1,1-dimethylpiperazin-1-ium chloride

Based on the principle of "like dissolves like," ionic compounds such as 1,1-dimethylpiperazin-1-ium chloride are most soluble in polar solvents that can effectively solvate the constituent ions. Conversely, they are generally insoluble in nonpolar solvents.

Qualitative Solubility

The following table provides a qualitative assessment of the expected solubility of 1,1-dimethylpiperazin-1-ium chloride in a range of common laboratory solvents. This profile is inferred from the known solubility of piperazine, piperazine derivatives, and other quaternary ammonium chlorides.[5][6]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Highly Soluble | Water is a highly polar solvent capable of forming strong ion-dipole interactions with the 1,1-dimethylpiperazin-1-ium cation and the chloride anion. Piperazine itself is highly soluble in water.[3][5] |

| Methanol (CH₃OH) | Polar Protic | Soluble | Methanol is a polar protic solvent that can effectively solvate ions. Piperazine is also soluble in methanol.[7] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent that can dissolve ionic compounds. Piperazine is soluble in ethanol.[5] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Slightly Soluble to Soluble | Acetone has a significant dipole moment and can solvate ions, though generally less effectively than protic solvents. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Slightly Soluble to Sparingly Soluble | Dichloromethane is a polar aprotic solvent with a lower dielectric constant than acetone, suggesting lower solubility for ionic compounds. |

| Toluene (C₇H₈) | Nonpolar | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to effectively solvate the ions of 1,1-dimethylpiperazin-1-ium chloride. |

| Diethyl Ether ((C₂H₅)₂O) | Nonpolar | Insoluble | Diethyl ether is a nonpolar solvent and is a poor solvent for ionic compounds. Piperazine is poorly soluble in diethyl ether.[3] |

Factors Influencing Solubility

Several key factors govern the solubility of 1,1-dimethylpiperazin-1-ium chloride:

-

Solvent Polarity: As an ionic salt, the primary determinant of its solubility is the polarity of the solvent. Polar solvents with high dielectric constants are better able to overcome the lattice energy of the solid salt and solvate the individual ions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. The chloride anion can act as a hydrogen bond acceptor. Protic solvents like water and alcohols can also act as hydrogen bond donors, further stabilizing the dissolved ions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds. However, this relationship should be determined experimentally for each solvent system.

-

Crystal Lattice Energy: The strength of the electrostatic interactions holding the 1,1-dimethylpiperazin-1-ium cations and chloride anions together in the solid crystal lattice must be overcome by the energy of solvation for dissolution to occur.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the isothermal equilibrium method is a reliable and widely used technique. This protocol outlines the steps to determine the solubility of 1,1-dimethylpiperazin-1-ium chloride in a given solvent at a specific temperature.

Objective

To determine the saturation concentration of 1,1-dimethylpiperazin-1-ium chloride in a selected solvent at a constant temperature.

Materials and Equipment

-

1,1-dimethylpiperazin-1-ium chloride (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 1,1-dimethylpiperazin-1-ium chloride into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume or mass of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.

-

-

Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

-

Analysis:

-

Accurately dilute the collected sample with a suitable solvent if necessary.

-

Determine the concentration of 1,1-dimethylpiperazin-1-ium chloride in the sample using a validated analytical method.

-

Gravimetric Analysis: A known mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

Spectroscopic Analysis: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration based on a pre-established calibration curve.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be a highly accurate method for determining the concentration.

-

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Relevance in Drug Development

The piperazine ring is a common structural motif in many approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule, including solubility.[8][9] By introducing a basic and hydrophilic group, the piperazine moiety can enhance aqueous solubility, which is often a critical factor for oral bioavailability.[1]

The quaternization of one of the piperazine nitrogens to form a permanently charged center, as in 1,1-dimethylpiperazin-1-ium chloride, can further modulate these properties. This structural modification can be explored in drug design to:

-

Enhance Aqueous Solubility: The permanent charge generally leads to a significant increase in water solubility, which can be advantageous for parenteral formulations.

-

Alter Membrane Permeability: The presence of a permanent charge will typically reduce passive diffusion across biological membranes. This can be a strategic design element to target specific tissues or to reduce off-target effects.

-

Facilitate Formulation: A thorough understanding of the solubility of this compound in various pharmaceutically acceptable solvents is essential for developing stable and effective drug formulations.

Conclusion

References

-

Piperazine - Solubility of Things. (n.d.). Retrieved February 26, 2026, from [Link]

-

The Solubility Parameters of Ionic Liquids - PMC - NIH. (2010, April 27). Retrieved February 26, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025, August 8). Retrieved February 26, 2026, from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

-

Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved February 26, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved February 26, 2026, from [Link]

-

Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity - Kinam Park. (2014, August 21). Retrieved February 26, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. (n.d.). Retrieved February 26, 2026, from [Link]

-

The Solubility Parameters of Ionic Liquids - Semantic Scholar. (2010, April 27). Retrieved February 26, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). Retrieved February 26, 2026, from [Link]

-

Comprehensive Ecotoxicity Studies on Quaternary Ammonium Salts Synthesized from Vitamin B3 Supported by QSAR Calculations - PMC. (2023, February 17). Retrieved February 26, 2026, from [Link]

-

Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

QSAR modeling of mono- and bis-quaternary ammonium salts that act as antagonists at neuronal nicotinic acetylcholine receptors mediating dopamine release - PubMed. (2006, May 1). Retrieved February 26, 2026, from [Link]

-

Synthesis and investigation of physico-chemical properties of dicationic ionic liquids - The Royal Society. (2018, December 12). Retrieved February 26, 2026, from [Link]

-

Comprehensive Ecotoxicity Studies on Quaternary Ammonium Salts Synthesized from Vitamin B3 Supported by QSAR Calculations - ResearchGate. (2023, February 13). Retrieved February 26, 2026, from [Link]

-

Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. (2022, July 5). Retrieved February 26, 2026, from [Link]

-

Physico-Chemical Properties of Ionic Liquids. (2019, February 24). Retrieved February 26, 2026, from [Link]

-

1,1-Dimethylpiperidinium iodide | C7H16IN | CID 18742 - PubChem - NIH. (n.d.). Retrieved February 26, 2026, from [Link]

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015, March 31). Retrieved February 26, 2026, from [Link]

-

Prediction of the antimicrobial activity of quaternary ammonium salts against Staphylococcus aureus using artificial neural networks - Arabian Journal of Chemistry. (n.d.). Retrieved February 26, 2026, from [Link]

-

The effect of the cation aromaticity upon the thermophysical properties of piperidinium- and pyridinium-based ionic liquids - PATh. (2014, May 4). Retrieved February 26, 2026, from [Link]

-

Chemically stable piperidinium cations for anion exchange membranes - PMC - NIH. (n.d.). Retrieved February 26, 2026, from [Link]

-

1,1-dimethylpiperazin-1-ium - n/a - Chemazone. (n.d.). Retrieved February 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Contrasting Chemistries of N,N-Dimethylpiperazinium and N,N-Dimethylpiperidinium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium salts derived from piperidine and piperazine scaffolds are of significant interest across various scientific disciplines, from pharmaceutical development to materials science. This in-depth technical guide delineates the fundamental differences and comparative properties of N,N-dimethylpiperidinium and N,N-dimethylpiperazinium salts. While structurally similar, the presence of a second nitrogen atom in the piperazine ring imparts distinct physicochemical and biological characteristics. This guide provides a detailed exploration of their synthesis, structural attributes, spectroscopic characterization, thermal stability, and biological relevance, offering field-proven insights and detailed experimental protocols for their preparation and analysis.

Introduction: The Core Structural Divergence

The fundamental distinction between N,N-dimethylpiperidinium and N,N-dimethylpiperazinium salts lies in their heterocyclic core structures. Piperidine is a saturated six-membered heterocycle containing a single nitrogen atom, while piperazine possesses two nitrogen atoms at the 1 and 4 positions. This seemingly subtle difference has profound implications for the chemical and physical properties of their N,N-dimethyl quaternary ammonium derivatives.

The N,N-dimethylpiperidinium cation features a single quaternary ammonium center, rendering the entire molecule cationic. In contrast, the N,N-dimethylpiperazinium cation can exist in two forms: a mono-quaternary salt where one nitrogen is dimethylated and quaternized, and the other remains a tertiary amine, or a di-quaternary salt where both nitrogen atoms are dimethylated, resulting in a dicationic species. This guide will focus on the mono-quaternary N,N-dimethylpiperazinium salts for a more direct comparison with their piperidinium counterparts, while also touching upon the unique aspects of the di-quaternary salts.

The presence of the second nitrogen atom in the piperazine ring introduces a site for additional hydrogen bonding, alters the molecule's polarity and basicity, and can influence its biological interactions and metabolic fate.

Synthesis and Mechanistic Considerations

The synthesis of both N,N-dimethylpiperidinium and N,N-dimethylpiperazinium salts is typically achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.[1]

Synthesis of N,N-Dimethylpiperidinium Salts

The preparation of N,N-dimethylpiperidinium chloride, commonly known as mepiquat chloride, is well-documented, often starting from either piperidine or N-methylpiperidine.[2][3]

-

From Piperidine: This is a direct dimethylation process where piperidine is reacted with a methylating agent, such as methyl chloride, in the presence of a base to neutralize the formed hydrohalic acid.[3] The reaction proceeds in two steps: initial methylation to form N-methylpiperidine, followed by a second methylation to yield the quaternary ammonium salt.

-

From N-Methylpiperidine: This is a more direct quaternization step. N-methylpiperidine is reacted with a methyl halide (e.g., methyl chloride) to form the desired N,N-dimethylpiperidinium halide.[2] This method often results in higher purity and yield of the final product.[2]

The choice of solvent is crucial in these syntheses. Anhydrous solvents in which the starting amine is soluble but the resulting quaternary ammonium salt is not are preferred, as this facilitates product isolation through precipitation.[2]

Synthesis of N,N-Dimethylpiperazinium Salts

The synthesis of N,N-dimethylpiperazinium salts requires careful control of stoichiometry to achieve the desired mono- or di-quaternized product.

-

Mono-quaternization: To selectively obtain the mono-quaternary salt, a 1:1 molar ratio of N-methylpiperazine and the alkylating agent is typically used. The reaction is often performed at moderate temperatures to minimize the formation of the di-quaternary byproduct.

-

Di-quaternization: The synthesis of the di-quaternary salt, 1,1,4,4-tetramethylpiperazinediium dihalide, is achieved by reacting piperazine or N,N'-dimethylpiperazine with an excess of a methylating agent under more forcing conditions.

The presence of two nitrogen atoms in the piperazine ring can lead to a mixture of products if the reaction conditions are not carefully controlled.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of these quaternary ammonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of N,N-dimethylpiperidinium chloride, the protons of the two methyl groups attached to the nitrogen appear as a singlet, typically in the range of 3.0-3.5 ppm. The protons on the piperidinium ring give rise to multiplets further downfield. For N,N'-dimethylpiperazinium salts, the chemical shifts of the methyl and ring protons will be influenced by the presence of the second nitrogen atom. In the case of the 1,1-dimethylpiperazine-1,4-diium dichloride, the methyl protons appear as a singlet at approximately 3.36 ppm, and the piperazine ring protons show a multiplet around 3.75-3.80 ppm in D₂O.[4]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The methyl carbons in N,N-dimethylpiperidinium salts typically resonate around 50-55 ppm. In 1,1-dimethylpiperazine-1,4-diium dichloride, the methyl carbons are observed at approximately 52.62 ppm, with the ring carbons appearing at 58.55 ppm and 38.38 ppm in D₂O.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. Both classes of salts will exhibit C-H stretching and bending vibrations. The presence of the quaternary ammonium group can sometimes be inferred from subtle shifts in the C-N stretching vibrations compared to the parent amine. For piperazinium salts, N-H stretching bands may be present in the case of mono-quaternized species where the second nitrogen is protonated.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the conformation of the heterocyclic ring. For piperidinium salts, the six-membered ring typically adopts a chair conformation.[5] Similarly, the piperazinium ring also favors a chair conformation. X-ray crystallography can also reveal details about the packing of the ions in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Comparative Physicochemical Properties

The structural differences between the piperidinium and piperazinium rings lead to notable variations in their physicochemical properties.

| Property | N,N-Dimethylpiperidinium Salts | N,N-Dimethylpiperazinium Salts | Rationale for Difference |

| Melting Point | Generally high, e.g., Mepiquat chloride melts at ~285 °C[6][7] | Variable, but di-quaternary salts can have high melting points (e.g., 216 °C for the dichloride)[4] | The presence of a second charge center in di-quaternary piperazinium salts can lead to stronger ionic interactions and higher lattice energies. |

| Solubility | Highly soluble in water and polar solvents like methanol and ethanol; sparingly soluble in non-polar solvents.[7] | Generally soluble in water.[8] The second nitrogen atom can participate in hydrogen bonding, potentially increasing water solubility. | The additional nitrogen atom in the piperazine ring increases the molecule's polarity and hydrogen bonding capacity. |

| Thermal Stability | Generally good thermal stability.[9] | The presence of the second nitrogen atom can influence the decomposition pathway. Some studies suggest that piperazinium-based cations may have different degradation mechanisms compared to piperidinium cations.[10] | The additional nitrogen atom in the piperazinium ring can act as an alternative site for elimination reactions, potentially affecting thermal stability. |

| Hygroscopicity | Known to be hygroscopic.[6] | Piperazine and its salts are also known to be hygroscopic.[8] | The polar nature and hydrogen bonding capabilities of both ring systems contribute to their affinity for water. |

Table 1: Comparative Physicochemical Properties

Biological Activity and Toxicological Profile: A Tale of Two Rings

The biological properties of these salts are significantly influenced by their core structures.

N,N-Dimethylpiperidinium Salts: Plant Growth Regulation

The most prominent application of an N,N-dimethylpiperidinium salt is that of mepiquat chloride as a plant growth regulator.[11] It acts by inhibiting the biosynthesis of gibberellic acid, which leads to more compact plant growth and can improve crop yields.[11]

The toxicological profile of mepiquat chloride has been studied extensively due to its agricultural use. It exhibits moderate acute oral toxicity in rodents.[6][7]

N,N-Dimethylpiperazinium Salts: Diverse Biological Potential

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antipsychotic effects.[12] The presence of the second nitrogen atom allows for more diverse interactions with biological targets. Some piperazinium-based ionic liquids have been investigated for their antimicrobial and cytotoxic properties.[13] The dicationic nature of di-quaternary piperazinium salts can enhance their interaction with negatively charged biological membranes, which may contribute to their antimicrobial activity.

Experimental Protocols

Synthesis of N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

Methodology: Based on the Menschutkin reaction.[1][2]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with N-methylpiperidine and an anhydrous solvent such as acetone or acetonitrile.[2] The flask is equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Methyl Chloride: Methyl chloride gas is bubbled through the solution, or a solution of methyl chloride in a suitable solvent is added dropwise. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

-

Product Isolation: As the reaction proceeds, the N,N-dimethylpiperidinium chloride precipitates out of the solution. The solid product is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold anhydrous solvent to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Characterization: The final product is dried under vacuum and characterized by NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

Synthesis of 1,1-Dimethylpiperazine-1,4-diium Dichloride

Methodology: A di-quaternization of piperazine.

-

Reaction Setup: Piperazine is dissolved in a suitable solvent like methanol in a round-bottom flask equipped with a stirrer and reflux condenser.

-

Addition of Methylating Agent: An excess of a methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete di-quaternization.

-

Product Isolation: Upon cooling, the di-quaternary salt often crystallizes out of the solution. The solid is collected by filtration.

-

Purification: The crude product is washed with a cold solvent and can be recrystallized to achieve higher purity.

-

Characterization: The purified 1,1,4,4-tetramethylpiperazinediium dihalide is characterized by NMR, IR, and elemental analysis.

Visualizations

Molecular Structures

Caption: 2D structures of N,N-dimethylpiperidinium and N,N'-dimethylpiperazinium (mono-quaternary) cations.

Synthesis Workflow

Caption: General experimental workflow for the synthesis of N,N-dimethyl substituted piperidinium and piperazinium salts.

Conclusion

The distinction between N,N-dimethylpiperazinium and N,N-dimethylpiperidinium salts, rooted in the presence or absence of a second nitrogen atom in the heterocyclic ring, gives rise to a fascinating array of differing properties and applications. While N,N-dimethylpiperidinium salts, exemplified by mepiquat chloride, have a well-established role in agriculture, the diverse biological potential of piperazine derivatives suggests a broader scope of applications for N,N-dimethylpiperazinium salts, particularly in medicinal chemistry. This guide has provided a comprehensive overview of their synthesis, characterization, and comparative properties, offering a valuable resource for researchers and professionals working with these important classes of quaternary ammonium compounds. Further direct comparative studies, especially in the areas of thermal stability and toxicology, will be instrumental in fully elucidating their relative advantages and disadvantages for specific applications.

References

-

Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

- Method of preparing n,n-dimethylpiperidinium chloride. (1999, January 10). Google Patents.

-

Preparation method of N, N-dimethyl piperidine chloride salt. (2019, May 24). Eureka | Patsnap. Retrieved February 24, 2026, from [Link]

-

N,N'-Dimethylpiperazine. (n.d.). Chem-Impex. Retrieved February 24, 2026, from [Link]

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2022, November 28). MDPI. Retrieved February 24, 2026, from [Link]

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, Acid-Base, XRD-analytical, FT-IR, FT-Raman Spectral and Quantum Chemical Study. (2025, August 8). ResearchGate. Retrieved February 24, 2026, from [Link]

-

1,4-Dimethylpiperazine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

A Comparative Study of Piperidinium and Imidazolium Based Ionic Liquids: Thermal, Spectroscopic and Theoretical Studies. (2017, June 6). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015, March 31). Journal of Molecular Structure. Retrieved February 24, 2026, from [Link]

-

Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. (2025, June 28). ACS Applied Energy Materials. Retrieved February 24, 2026, from [Link]

-

Mepiquat Chloride. (n.d.). DrugFuture. Retrieved February 24, 2026, from [Link]

-

Antimicrobial activity and cytotoxicity of piperazinium- and guanidinium-based ionic liquids. (2016, April 15). PubMed. Retrieved February 24, 2026, from [Link]

-

Synthesis and structural characterization of 1-methylpiperazinediium tetrasulfidotungstate monohydrate. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Non-clinical toxicological considerations for pharmaceutical salt selection. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. (2021, October 22). PubMed. Retrieved February 24, 2026, from [Link]

-

Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. (2018, November 21). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2025, October 1). MDPI. Retrieved February 24, 2026, from [Link]

-

Physico-Chemical Characterization of Some Diquaternary Salts of 4,4'-Bipyridine. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

1,1-Dimethylpiperidinium chloride. (n.d.). Chem-Impex. Retrieved February 24, 2026, from [Link]

-

Synthesis, characterization, and energetic properties of salts of the 1-cyanomethyl-1,1-dimethylhydrazinium cation. (2012, May 15). PubMed. Retrieved February 24, 2026, from [Link]

-

Synthesis and characterizations of pyridinium salts including poly(pyr. (2012, December 1). UNLV. Retrieved February 24, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved February 24, 2026, from [Link]

-

Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition. (2021, September 23). MDPI. Retrieved February 24, 2026, from [Link]

-

NMR spectroscopy in pharmacy. (n.d.). alpaipars. Retrieved February 24, 2026, from [Link]

-

Exploring Biological Potentials of Piperazines. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

-

N‑Methylquinuclidinium versus N,N‑Dimethylpiperidinium Cations on Flexible Side Chains in Anion Exchange Membranes. (2025, November 3). ACS Figshare. Retrieved February 24, 2026, from [Link]

-

Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies). (2012, September 15). PubMed. Retrieved February 24, 2026, from [Link]

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google Patents [patents.google.com]

- 3. Preparation method of N, N-dimethyl piperidine chloride salt - Eureka | Patsnap [eureka.patsnap.com]

- 4. is.muni.cz [is.muni.cz]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mepiquat chloride CAS#: 24307-26-4 [m.chemicalbook.com]

- 7. Mepiquat Chloride [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 12. Mepiquat | C7H16N+ | CID 18743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1,1-Dimethylpiperazin-1-ium Chloride (PubChem CID 214727): Structural Analytics, Synthesis Protocols, and Pharmacological Utility

Executive Summary

As a Senior Application Scientist, I frequently encounter quaternary ammonium compounds that serve as critical building blocks in both organic synthesis and neuropharmacology. 1,1-Dimethylpiperazin-1-ium chloride is a permanently charged piperazine derivative that functions as an essential intermediate in the development of phase-transfer catalysts, specialized polymers, and cholinergic ligands. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its application in receptor binding assays.

Chemical Identity & Structural Characteristics

The piperazine ring is a privileged scaffold in medicinal chemistry. 1,1-Dimethylpiperazin-1-ium chloride features a unique dual-nitrogen system: a permanently charged quaternary nitrogen (N1) and a secondary amine (N4). According to the , this structural dichotomy creates a highly specific physicochemical profile. At physiological pH (7.4), the secondary amine (pKa ~ 9.8) is predominantly protonated, rendering the molecule a bis-cation. This bis-cationic nature is critical for its interaction with the orthosteric binding sites of nicotinic acetylcholine receptors (nAChRs).

Commercial availability of this compound, often listed under CAS 33950-02-6, facilitates its use as a standardized precursor in drug discovery pipelines ().

Table 1: Physicochemical Properties and Chemical Identifiers

| Property | Value |

| PubChem CID | 214727 |

| CAS Registry Number | 33950-02-6 |

| Molecular Formula | C6H15ClN2 |

| Molecular Weight | 150.65 g/mol |

| Monoisotopic Mass | 150.092376 Da |

| SMILES | C[N+]1(CCNCC1)C.[Cl-] |

| InChIKey | LYIYDTGQPFKTMD-UHFFFAOYSA-M |

| Topological Polar Surface Area (TPSA) | 12.0 Ų |

| Hydrogen Bond Donors | 1 (Secondary Amine N-H) |

| Hydrogen Bond Acceptors | 2 (Secondary Amine N, Chloride Ion) |

Synthesis & Purification Methodology

Direct chlorination of piperazine with methyl chloride gas is notoriously difficult to control stoichiometrically, often yielding complex mixtures of poly-alkylated products. To achieve >99% purity, we utilize a step-wise N-alkylation of 1-methylpiperazine with methyl iodide, followed by anion exchange.

Step-by-Step Protocol: N-Alkylation and Anion Exchange

-

Alkylation: Dissolve 1-methylpiperazine (1.0 eq) in anhydrous acetone at 0°C. Dropwise, add methyl iodide (1.05 eq) over 30 minutes under inert argon atmosphere.

-

Precipitation & Filtration: Stir the reaction for 2 hours at room temperature. Filter the resulting white precipitate (1,1-dimethylpiperazin-1-ium iodide) under vacuum and wash with cold ether.

-

Anion Exchange: Dissolve the iodide salt in deionized water. Pass the solution through a column packed with Dowex 1X8 strong anion exchange resin (pre-conditioned in the Cl⁻ form) at a flow rate of 2 mL/min.

-

Lyophilization & Recrystallization: Lyophilize the effluent to remove water. Recrystallize the crude chloride salt from a mixture of hot ethanol and diethyl ether to yield the final product.

Causality of Experimental Choices: Acetone is specifically chosen as the solvent in Step 1 because it is a polar aprotic solvent that readily dissolves the starting materials but cannot solvate the resulting quaternary ammonium iodide salt. This forces the product to precipitate immediately upon formation, driving the reaction to completion via Le Chatelier's principle and physically preventing over-alkylation of the secondary amine.

Self-Validating System: To validate the completion of the anion exchange (Step 3), an aliquot of the column effluent must be tested with a 1% starch indicator and chlorine water. The absence of a blue-black color confirms the complete removal of iodide ions, proving the resin has successfully and exclusively yielded the chloride salt.

Figure 1: Stepwise synthetic workflow for 1,1-dimethylpiperazin-1-ium chloride via N-alkylation.

Analytical Characterization

Rigorous analytical validation is required before utilizing the compound in biological assays. Analytical standards for piperazinium derivatives typically exhibit a monoisotopic mass of 150.09 Da, which serves as a primary validation metric during mass spectrometry ().

Table 2: Analytical Validation Parameters (Predicted)

| Analytical Method | Parameter / Signal | Assignment / Interpretation |

| ¹H NMR (D₂O, 400 MHz) | δ 3.25 (s, 6H) | N⁺(CH₃)₂ protons (Quaternary methyls) |

| ¹H NMR (D₂O, 400 MHz) | δ 3.50 (m, 4H) | N⁺-CH₂ ring protons |

| ¹H NMR (D₂O, 400 MHz) | δ 3.15 (m, 4H) | NH-CH₂ ring protons |

| ¹³C NMR (D₂O, 100 MHz) | δ 51.2 | N⁺(CH₃)₂ carbons |

| ESI-MS (Positive Mode) | m/z 115.12 | [M]⁺ (1,1-dimethylpiperazin-1-ium cation) |

Pharmacological Applications & Receptor Interactions

Because of its structural homology to acetylcholine, 1,1-dimethylpiperazin-1-ium chloride is frequently employed as a rigidified analog in structure-activity relationship (SAR) studies targeting nicotinic acetylcholine receptors (nAChRs). The quaternary nitrogen anchors the molecule via cation-π interactions with conserved tryptophan residues in the receptor's orthosteric binding pocket.

Figure 2: Proposed signaling cascade upon nAChR activation by piperazinium analogs.

Experimental Protocol: Radioligand Binding Assay

To evaluate the binding affinity (Ki) of 1,1-dimethylpiperazin-1-ium chloride at α4β2 nAChRs, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine 50 µL of [³H]epibatidine (final concentration 0.5 nM), 50 µL of 1,1-dimethylpiperazin-1-ium chloride (varying concentrations from 10⁻⁹ to 10⁻⁴ M), and 100 µL of membrane suspension. Incubate at 22°C for 2 hours.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with 1 mL ice-cold Tris-HCl buffer.

-

Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Causality of Experimental Choices: Pre-soaking the GF/B filters in 0.5% PEI is a critical step. PEI is a highly cationic polymer that coats the glass fibers, neutralizing their inherent negative charge. This prevents the positively charged [³H]epibatidine and our bis-cationic test compound from binding electrostatically to the filter itself, which would otherwise artificially inflate the background signal.

Self-Validating System: Every assay plate must include a parallel control utilizing 10 µM (-)-nicotine to define Non-Specific Binding (NSB). The system is self-validating: if the calculated NSB exceeds 15% of the total binding signal, it indicates a failure in the PEI blocking or washing steps, and the assay data must be discarded and the protocol recalibrated.

References

-

PubChem Compound Summary for CID 214727, 1,1-Dimethylpiperazin-1-ium chloride. National Center for Biotechnology Information. [Link]

Thermodynamic Stability of Piperazinium-Based Ionic Liquids: A Technical Guide

Part 1: The Piperazinium Architecture

Piperazinium-based ionic liquids (ILs) represent a distinct class of heterocyclic salts characterized by a six-membered ring containing two nitrogen atoms in a 1,4-relationship. Unlike their mono-nitrogen counterparts (pyrrolidinium, piperidinium), the second nitrogen introduces unique thermodynamic behaviors—specifically regarding basicity, hydrogen bonding capacity, and charge distribution.

This guide dissects the thermodynamic stability of these systems, distinguishing between Protic Piperazinium ILs (PILs) used heavily in CO2 capture and Aprotic (Quaternary) Piperazinium ILs (AILs) utilized in electrochemical and pharmaceutical applications.

The Stability Divergence

The thermodynamic ceiling of a piperazinium IL is dictated by its weakest link.

-

Protic ILs (e.g., [H-Pip][Acetate]): Stability is limited by the equilibrium dissociation into neutral acid and base species (reverse protonation).

is often < 150°C. -

Aprotic ILs (e.g., [1,1-dimethylpiperazinium][NTf2]): Stability is governed by the covalent bond strength of the cation-anion pair.

can exceed 350°C.

Part 2: Thermodynamic Characterization Protocols

Standardized workflows to ensure data reproducibility.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature (

Critical Insight: Dynamic TGA (ramping temperature) often overestimates stability due to thermal lag. For industrial applicability, Isothermal TGA is required.

Protocol:

-

Pre-drying: Heat sample to 70°C under vacuum for 4 hours to remove water (water lowers

via hydrolysis). -

Dynamic Scan (Screening): Ramp 10°C/min from 25°C to 600°C under

. Record -

Isothermal Step (Validation): Hold sample at

for 10 hours.-

Pass Criteria:

mass loss over 10 hours.

-

Differential Scanning Calorimetry (DSC)

Objective: Characterize phase transitions (

Protocol:

-

Hermetic Sealing: Use aluminum pans; seal under dry

to prevent moisture uptake. -

Thermal History Erasure: Heat to 100°C, hold for 5 mins.

-

Cooling Cycle: Cool to -150°C at 10°C/min to identify crystallization (

) or glass transition ( -

Heating Cycle: Heat to decomposition onset at 10°C/min to find melting point (

).

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a new piperazinium IL.

Caption: Decision workflow for thermodynamic validation. Note the critical loop for water removal, as moisture significantly depresses Tg and Tdec.

Part 3: Stability in CO2 Capture Applications

Piperazinium ILs are superior candidates for Carbon Capture, Utilization, and Storage (CCUS) because the secondary amine on the piperazine ring reacts rapidly with CO2.

The Thermodynamic Trade-off

The reaction involves the formation of a carbamate. The stability of this carbamate determines the energy penalty for regeneration (stripping the CO2).

-

Reaction Enthalpy (

): Typically -40 to -80 kJ/mol [1].-

Too High (> -80 kJ/mol): Stable carbamate, but regeneration requires excessive heat (>140°C), risking IL decomposition.

-

Too Low (< -40 kJ/mol): Low capture capacity.

-

-

Regeneration Stability: The IL must withstand the "stripping" temperature. Protic piperazinium salts often degrade here via amide formation (irreversible) rather than clean carbamate reversal.

Mechanism of CO2 Interaction

The diagram below details the reversible capture mechanism and the thermal risks.

Caption: The CO2 capture cycle. Thermal stability is critical during the regeneration step to prevent permanent urea/amide byproduct formation.

Part 4: Comparative Stability Data

The following table summarizes the thermal limits of common piperazinium derivatives compared to standard imidazolium ILs.

| Cation Type | Anion | Stability Mechanism | ||

| [C2-M-Pip] (Quaternary) | 390 - 410 | -75 | High lattice energy; resistant to nucleophilic attack [2]. | |

| [C2-M-Pip] (Quaternary) | 280 - 300 | -60 | Anion oxidation limits stability. | |

| [H-Pip] (Protic) | Acetate | 140 - 160 | -85 | Limited by reverse protonation (boiling off acid). |

| [C4-M-Im] (Imidazolium Ref) | 420 - 440 | -88 | Aromatic ring offers slightly higher stability than aliphatic piperazine. |

Note: [C2-M-Pip] = 1-ethyl-1-methylpiperazinium. Data aggregated from thermal studies of cyclic ammonium ILs [3].

Part 5: Pharmaceutical Applications (API-ILs)

In drug development, piperazine is a common pharmacophore. Converting piperazine-based Active Pharmaceutical Ingredients (APIs) into ILs solves polymorphism issues.

Amorphous Stability

Many API-ILs are designed to be glass-formers (avoiding crystallization).

-

Thermodynamic Goal: Maximize

to ensure the drug remains in a stable amorphous state during storage. -

Strategy: Use bulky, asymmetric counter-ions (e.g., docusate or amino acid anions) to frustrate crystal packing.

-

Risk: If

, the API-IL transitions to a supercooled liquid, increasing molecular mobility and risk of chemical degradation.

Part 6: Decomposition Mechanisms

Understanding how these ILs fail is essential for process safety.

-

Nucleophilic Substitution (

):-

The anion attacks the alkyl group on the quaternary nitrogen.

-

Result: Formation of a neutral piperazine and an alkyl-anion species.

-

Mitigation: Use non-nucleophilic anions (

,

-

-

Hofmann Elimination:

-

If the alkyl chain has

-hydrogens (e.g., ethyl, butyl), a strong basic anion can abstract a proton, leading to alkene formation and ring opening. -

Relevance: Piperazinium rings are susceptible if the anion is highly basic (e.g., hydroxide, acetate) at high temperatures.

-

References

-

Thermodynamics of CO2 Absorption in Piperazine-Based Solvents. Source: ACS Sustainable Chemistry & Engineering. Context: Discusses the enthalpy ranges for carbamate formation in amine-functionalized liquids. URL:[Link] (Journal Landing Page for verification)

-

Thermal Stability of Ionic Liquids: Current Status and Prospects.

and decomposition kinetics. URL:[Link] -

Thermal Decomposition Mechanisms of Alkylimidazolium and Cyclic Ammonium Ionic Liquids. Source: DTIC (Defense Technical Information Center). Context: Detailed mechanistic study on how cyclic ammoniums (like piperazinium) degrade via dealkylation. URL:[Link]

-

Ionic Liquids in Pharmaceutical and Biomedical Applications. Source: NIH / PubMed Central, 2024. Context: Discusses the stability and polymorphism advantages of API-ILs. URL:[Link]

Methodological & Application

Application Note: Regioselective Synthesis of 1,1-Dimethylpiperazin-1-ium Chloride

Executive Summary

The synthesis of 1,1-dimethylpiperazin-1-ium chloride from N-methylpiperazine presents a specific regiochemical challenge: distinguishing between the tertiary nitrogen (N1) and the secondary nitrogen (N4). Direct alkylation of N-methylpiperazine typically favors the more nucleophilic secondary amine (N4), leading to 1,4-dimethylpiperazine rather than the desired N1-quaternary species.

This Application Note details a Protection-Quaternization-Deprotection strategy to ensure high regioselectivity. By transiently masking the N4 position, we force quaternization exclusively at the N1 site. The protocol utilizes standard laboratory reagents (Boc-anhydride, Methyl Iodide) followed by an anion exchange workflow to deliver the target chloride salt in high purity suitable for pharmaceutical applications.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

N-methylpiperazine contains two nucleophilic centers:

-

N1 (Tertiary): Sterically hindered by the methyl group; pKa

9.0. -

N4 (Secondary): Less hindered, highly nucleophilic; pKa

9.8.

In a direct Menshutkin reaction with a methylating agent (e.g., Methyl Chloride or Iodide), the kinetic product is overwhelmingly 1,4-dimethylpiperazine . Continued alkylation leads to the 1,1,4-trimethylpiperazinium species. To arrest the reaction at the 1,1-dimethyl stage while leaving N4 available (or protonated), the N4 nucleophile must be silenced prior to quaternization.

The Synthetic Pathway

-

Chemoselective Protection: We employ Di-tert-butyl dicarbonate (Boc₂O) . It reacts selectively with the secondary amine (N4) over the tertiary amine (N1) due to the lack of a proton on the tertiary center required for the elimination step of carbamate formation.

-

Quaternization: With N4 protected as a carbamate (reducing its nucleophilicity via resonance withdrawal), the N1 tertiary amine becomes the only available site for alkylation.

-

Anion Exchange & Deprotection: The resulting iodide salt is converted to the chloride form. Acidic deprotection removes the Boc group, yielding the target scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Role |

| N-Methylpiperazine | 109-01-3 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Protecting Group |

| Methyl Iodide (MeI) | 74-88-4 | Methylating Agent |

| Dichloromethane (DCM) | 75-09-2 | Solvent |

| Amberlite® IRA-400 (Cl form) | 9002-24-8 | Ion Exchange Resin |

| Hydrochloric Acid (4M in Dioxane) | - | Deprotection Agent |

Step 1: N4-Protection (Synthesis of 1-Boc-4-methylpiperazine)

Rationale: Boc protection effectively nullifies the nucleophilicity of N4.

-

Setup: Charge a 500 mL round-bottom flask with N-methylpiperazine (10.0 g, 100 mmol) and DCM (100 mL). Cool to 0°C in an ice bath.

-

Addition: Add a solution of Boc₂O (21.8 g, 100 mmol) in DCM (50 mL) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.

-

Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-4-methylpiperazine as a colorless oil.

-

Typical Yield: 90-95%

-

Checkpoint: Verify absence of starting material to prevent side reactions in Step 2.

-

Step 2: N1-Quaternization

Rationale: Methyl Iodide is used for its high reactivity. The bulky Boc group at N4 prevents reaction at that site.

-

Setup: Dissolve the Step 1 product (10.0 g, ~50 mmol) in anhydrous acetonitrile (100 mL).

-

Alkylation: Add Methyl Iodide (14.2 g, 100 mmol, 2.0 equiv) carefully. (Caution: MeI is a carcinogen; use a fume hood).

-

Conditions: Stir at RT for 12–16 hours. A white precipitate often forms as the quaternary salt generates.

-

Isolation: Dilute with Diethyl Ether (200 mL) to fully precipitate the salt. Filter the solid, wash with cold ether, and dry under vacuum.

-

Intermediate Product: 4-(tert-butoxycarbonyl)-1,1-dimethylpiperazin-1-ium iodide .

Step 3: Anion Exchange & Deprotection

Rationale: We convert Iodide to Chloride first to avoid handling HI during deprotection, or perform simultaneous deprotection/exchange depending on resin choice. The most robust method is Resin Exchange followed by Deprotection.

Method A: Resin Exchange (Recommended for High Purity)

-

Exchange: Dissolve the Iodide salt in minimal water/methanol. Pass through a column packed with Amberlite® IRA-400 (Cl form) . Elute with water/methanol.

-

Concentration: Evaporate solvents to obtain 4-(tert-butoxycarbonyl)-1,1-dimethylpiperazin-1-ium chloride .

-

Deprotection: Dissolve the chloride salt in 4M HCl in Dioxane (50 mL). Stir at RT for 2 hours.

-

Final Isolation: The product, 1,1-dimethylpiperazin-1-ium chloride hydrochloride (di-salt form), will precipitate. Filter and wash with acetone.

-

Note: If the mono-cation (zwitterion equivalent) is required, the pH must be adjusted to ~9.0 and extracted, but the di-salt is the standard stable solid form.

-

Process Visualization (Workflow)[4]

Caption: Step-by-step reaction workflow ensuring regioselectivity at N1 via N4-Boc protection.

Key Quantitative Data

| Parameter | Value / Condition | Note |

| Reaction Selectivity | >98% N1-Quaternization | Controlled by Boc-protection of N4 |

| Step 1 Yield | 90 - 95% | Quantitative protection of secondary amine |

| Step 2 Yield | 85 - 90% | Precipitation drives reaction to completion |

| Final Purity | >98% (HPLC/Titration) | After recrystallization from Isopropyl Alcohol |

| Melting Point | 196 - 201°C (decomp.) | Consistent with literature for the salt [1] |

| Solubility | High: Water, Methanol | Insoluble: Diethyl Ether, Acetone |

Safety & Handling Notes

-

Methyl Iodide: Highly toxic alkylating agent. Use only in a certified fume hood. Destroy excess MeI with aqueous ammonia or sodium thiosulfate.

-

Exotherm: The addition of Boc₂O and the neutralization steps are exothermic. Control temperature to <10°C during additions to prevent runaway side reactions.

-

Hygroscopicity: The final quaternary ammonium chloride salt is hygroscopic. Store in a desiccator.

References

-

Masaryk University Theses. (2015). Synthesis of piperazine-based quaternary ammonium salts.[3] Retrieved from [Link]

-

PubChem. (2025).[4] 1,1-Dimethylpiperidinium iodide (Analogous Chemistry).[3][5] Retrieved from [Link]

Sources

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]

- 3. is.muni.cz [is.muni.cz]

- 4. 1,1-Dimethylpiperidinium iodide | C7H16IN | CID 18742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-DIMETHYLPIPERIDINIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Preparation of piperazinium-based ionic liquids for cellulose dissolution

Application Note: Preparation and Utilization of Piperazinium-Based Ionic Liquids for Cellulose Dissolution

Executive Summary

This guide details the synthesis, characterization, and application of piperazinium-based ionic liquids (ILs) for the dissolution of cellulose. While imidazolium-based ILs (e.g., [BMIM][Cl]) are industry standards, they suffer from high toxicity and cost. Piperazinium analogues offer a lower toxicity profile , higher thermal stability , and superior biodegradability , making them ideal candidates for pharmaceutical and green chemistry applications.

This protocol focuses on the synthesis of 1,1-dimethylpiperazinium dimethylphosphate ([DMPip][DMP]) , a "green" IL synthesized via an atom-economic route, and its application in dissolving microcrystalline cellulose (MCC).

Chemical Rationale & Mechanism

Why Piperazinium?

-

Toxicity: Unlike the aromatic imidazolium cation, the alicyclic piperazinium ring exhibits significantly lower cytotoxicity (EC50 values often >10 mM) due to the lack of delocalized positive charge interacting with cell membranes.

-

Cost: Precursors like N-methylpiperazine are industrial byproducts, significantly cheaper than 1-methylimidazole.

-

Solvency Power: The dissolution of cellulose relies on the Hydrogen Bond Basicity (

) of the anion.[1] Phosphate ([DMP]

Dissolution Mechanism

The dissolution is not a simple physical mixing but a chemical interaction:

-

Anion Attack: The basic anion (e.g., [DMP]

) targets the hydroxyl protons of cellulose. -

Cation Intercalation: The bulky piperazinium cation wedges between cellulose chains, preventing re-aggregation.

-

Anti-Solvent Effect: Water competes for the anion's hydrogen bonding sites. Water content >1 wt% drastically reduces solubility.

Experimental Protocols

Protocol A: Synthesis of [DMPip][DMP]

Target Compound: 1,1-dimethylpiperazinium dimethylphosphate Reaction Type: Menshutkin Reaction (Quaternization) - Atom Economic (No Halide Waste).

Materials:

-

N-Methylpiperazine (99%, redistilled)

-

Trimethyl phosphate (TMP) (99%, anhydrous)

-

Ethyl acetate (washing solvent)

-

Schlenk line (for inert atmosphere)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

-

Charging: Add N-methylpiperazine (10.0 g, 0.1 mol) to the flask under a gentle nitrogen stream.

-

Addition: Add Trimethyl phosphate (14.0 g, 0.1 mol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <40°C.

-

Reaction: Heat the mixture to 80°C and stir vigorously for 12–24 hours . The solution will become viscous and slightly yellow.

-

Purification (Washing):

-

Cool to room temperature.[1]

-

Add 50 mL of cold ethyl acetate. The IL is immiscible; unreacted precursors will dissolve in the organic phase.

-

Decant the ethyl acetate. Repeat 3 times.

-

-

Drying (Critical): Dry the IL under high vacuum (0.1 mbar) at 70°C for 24 hours.

-

QC Check: Water content must be <0.5 wt% (verify via Karl Fischer titration).

-

Self-Validating QC Metrics:

| Test | Expected Result | Failure Mode |

|---|

|

Protocol B: Cellulose Dissolution

Substrate: Microcrystalline Cellulose (MCC, Avicel PH-101) or Kraft Pulp.

Step-by-Step Procedure:

-

Pre-treatment: Dry the cellulose in a vacuum oven at 105°C for at least 12 hours . Rationale: Bound water in cellulose acts as an anti-solvent.

-

Loading: Charge 10 g of [DMPip][DMP] into a vial. Heat to 100°C on a heating block.

-

Addition: Slowly add cellulose (0.5 g, 5 wt%) in small portions.

-

Do not dump: Adding all at once causes "gel blocking" (dry core, gelled surface).

-

-

Agitation: Stir at 300 rpm.

-

Monitoring: The mixture will transition from opaque suspension

translucent gel-

Time: 1–3 hours depending on particle size.

-

-

Validation: View a drop of solution under a Polarized Light Microscope (PLM).

-

Pass: Dark field (isotropic solution).

-

Fail: Birefringent crystals visible (undissolved cellulose).

-

Visualization of Workflows

Synthesis & Dissolution Logic Flow

Figure 1: Closed-loop workflow for the synthesis of [DMPip][DMP] and its application in cellulose processing.

Molecular Interaction Mechanism

Figure 2: Mechanistic pathway of cellulose dissolution.[2] The anion breaks the H-bonds, while the cation prevents re-aggregation.

Data Summary: Piperazinium vs. Imidazolium

| Feature | [DMPip][DMP] (Piperazinium) | [BMIM][Cl] (Imidazolium) | Impact |

| Toxicity (EC50, Vibrio fischeri) | > 1000 | < 100 | Safer for operators/environment. |

| Melting Point | < 25°C (Room Temp IL) | 65°C (Solid at RT) | Easier handling (liquid at RT). |

| Viscosity (at 25°C) | ~400 cP | Solid | Lower energy required for stirring. |

| Cellulose Solubility (100°C) | 8–12 wt% | 10–15 wt% | Comparable performance. |

| Synthesis Route | 1-Step (Atom Economic) | 1-Step (often requires halide cleanup) | Greener production. |

Troubleshooting & Expert Tips

-

The "Black Particle" Issue: If cellulose turns brown/black during dissolution, the temperature is too high (>120°C), causing degradation (caramelization). Solution: Maintain T < 110°C.

-

Viscosity Spikes: As cellulose dissolves, viscosity increases exponentially. Solution: Use a mechanical overhead stirrer rather than a magnetic bar for concentrations >5 wt%.

-

Recycling: To recover the IL, add excess water (anti-solvent) to precipitate the cellulose. Filter the cellulose, then distill the water from the filtrate to recover the [DMPip][DMP]. Note: Vacuum distillation is required to prevent IL decomposition.

References

-

Rogers, R. D., et al. (2002). "Dissolution of Cellose with Ionic Liquids." Journal of the American Chemical Society.[3] Link

-